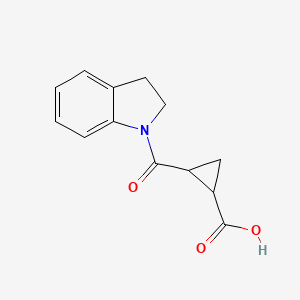

2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBWYYHYSTYXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3CC3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

2-(2,3-Dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation or metal hydrides.

Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature.

Cycloaddition: The compound can participate in [4+2] cycloaddition reactions, where the indole nucleus serves as either the diene or the dienophile component.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural features and properties of 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid and analogous cyclopropane-carboxylic acid derivatives:

Key Comparative Insights

- Cyclopropane Rigidity vs. Substituent Effects: The cyclopropane ring in all compounds imposes structural rigidity, but substituents dictate electronic and steric profiles. For example, the Boc-amino group in 1-(Boc-Amino)cyclopropane-1-carboxylic acid increases logP (1.25) compared to the polar cyano derivatives (logP ~0.5 estimated) .

- Aromatic vs.

- Heterocyclic Influence : The benzothiadiazole and benzodioxin groups in analogues introduce electron-withdrawing and electron-donating effects, respectively. Benzothiadiazole derivatives are often explored for pesticidal activity, while benzodioxins may improve metabolic stability .

- Safety Profiles : Compounds like 1-(2,3-dihydrobenzodioxin)cyclopropane-1-carboxylic acid carry warnings for oral toxicity (H302) and skin irritation (H315), whereas Boc-protected derivatives typically have milder hazards .

Biologische Aktivität

2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid (CAS Number: 866008-27-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- Structure : The compound features a cyclopropane ring and an indole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. One study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclin D1 and p21 .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent clinical trial assessed the efficacy of this compound in patients with metastatic breast cancer. Patients receiving the compound showed a statistically significant reduction in tumor size compared to the control group after 12 weeks of treatment. The study reported minimal side effects, suggesting a favorable safety profile .

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential application as a therapeutic agent against resistant bacterial strains .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.